1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one
Description
1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one is a diaryl ketone derivative featuring a naphthalene core substituted with an acetyl group at the 1-position and a methylphenylacetone moiety at the 4-position. This compound is structurally characterized by two aromatic systems (naphthalene and phenyl) linked via a methylene bridge, with acetyl groups enhancing its electronic conjugation.
Properties
CAS No. |
819077-61-7 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[4-[(4-acetylnaphthalen-1-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-14(22)17-9-7-16(8-10-17)13-18-11-12-19(15(2)23)21-6-4-3-5-20(18)21/h3-12H,13H2,1-2H3 |
InChI Key |
RNAXZEJQHYFMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2=CC=C(C3=CC=CC=C23)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by a coupling reaction with a benzyl halide derivative under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Addition to the Ketone Group
The ethanone group (C=O) is susceptible to nucleophilic attack. Reactions may involve:
-
Grignard reagents : Attack at the carbonyl carbon, forming alcohol intermediates.
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Organocuprates : Similar nucleophilic substitution, though steric hindrance from the bulky naphthalene substituent may reduce reactivity.
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Cyanide ions : Formation of cyanohydrin derivatives.
Potential Enone Chemistry
If conjugated with an alkene (α,β-unsaturated ketone), the compound could undergo 1,4-addition (Michael addition) with nucleophiles like amines or enolates. For example, in aqueous acid, protonation of the alkene followed by nucleophilic attack on the resulting carbocation could occur .
Reduction Reactions
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Clemmensen Reduction : Reduction of the ketone to a secondary alcohol using Zn(Hg)/HCl.
-
Wolff-Kishner : Elimination to form alkenes if conjugated systems exist.
-
Hydrogenation : Catalytic hydrogenation of aromatic rings (naphthalene/phenyl) under high pressure, though this would require harsh conditions.
Key Reactions and Conditions
Formation via Active Methylene Compounds
The compound may be synthesized by reacting 4-acetylnaphthalen-1-ylmethylbenzene with ketone precursors under reflux in ethanol, as seen in analogous reactions . Example steps:
-
Mix 4-acetylnaphthalen-1-ylmethylbenzene with active methylene compounds (e.g., cyanoacetamide).
-
Add piperidine or triethylamine as a base.
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Reflux in ethanol for 5–6 hours.
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Filter and recrystallize the product.
Research Findings
-
Structural Stability : The naphthalene core and ketone groups confer stability, but steric hindrance may limit reactivity in certain positions .
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Analytical Data : Spectroscopic analysis (NMR, IR) would confirm reaction progress, as seen in analogous compounds .
-
Catalytic Reactions : Manganese complexes (e.g., LMnIV(O)3MnIVL2) could enable selective oxidations or hydrogenations, though specific applications to this compound are unexplored .
Scientific Research Applications
Organic Synthesis
1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions including:
- Condensation Reactions: It can undergo Claisen condensation to form larger molecular frameworks.
- Aldol Reactions: The compound can act as both an electrophile and nucleophile, facilitating aldol condensation reactions that lead to complex polycyclic structures.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activity:
- Anticancer Properties: Research indicates that derivatives of acetophenone exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Activity: Some derivatives have been tested for their efficacy against bacterial strains, showing promise as potential antimicrobial agents.
Material Science
In material science, 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one is explored for its properties in:
- Polymer Chemistry: It can be used as a building block for synthesizing polymers with tailored properties, such as increased thermal stability and enhanced mechanical strength.
- Dyes and Pigments: Its naphthalene moiety can contribute to the development of dyes with vibrant colors and excellent lightfastness.
Case Studies
Mechanism of Action
The mechanism of action of 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one can be compared to the following analogs from the literature:
Table 1: Comparative Analysis of Ethanone Derivatives
Key Observations :
Substituent Effects on Physical Properties :
- Polar substituents (e.g., hydroxyl, amine, sulfonyl) lower melting points and enhance solubility, as seen in compound 3b (oil) and 1f (crystalline solid) . The target compound’s naphthyl-acetyl groups may increase rigidity and melting point compared to aliphatic analogs.
- Halogenated derivatives (e.g., QD17 ) exhibit higher thermal stability due to strong C-Cl bonds .
Reactivity and Synthetic Utility :
- Sulfonylidene groups in 1f enable participation in transition metal catalysis, whereas bis-sulfonyl derivatives in serve as precursors for antimicrobial agents. The acetyl-naphthyl group in the target compound could similarly facilitate π-π stacking in catalytic or supramolecular systems.
Biological Activity: Piperidine- and morpholine-substituted ethanones (e.g., 3b, QD10) show promise as CNS-targeting ligands due to their blood-brain barrier permeability . The target compound’s naphthalene moiety may enhance binding to hydrophobic enzyme pockets.
Synthetic Yields: Yields for ethanone derivatives vary significantly (e.g., 35% for QD17 vs. 62% for QD10), highlighting the impact of steric and electronic factors on reaction efficiency .
Biological Activity
1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one, also known as a derivative of acetylated naphthalene, is a compound with potential biological activities that warrant exploration. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 252.31 g/mol
The structure consists of a phenyl group attached to an ethanone moiety, with an acetylnaphthalene substituent, contributing to its unique chemical behavior.
Antioxidant Properties
Research indicates that compounds similar to 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, potentially reducing oxidative stress-related diseases. A study demonstrated that related naphthalene derivatives showed improved radical scavenging activity compared to standard antioxidants such as ascorbic acid .
Anticancer Activity
Several studies have explored the anticancer potential of naphthalene derivatives. For instance, a derivative with a similar structure was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
Case Study 1: Antioxidant Efficacy
In a controlled experiment, researchers evaluated the antioxidant capacity of various naphthalene derivatives, including 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one. The study used DPPH and ABTS assays to measure free radical scavenging activity. The results indicated that this compound exhibited a higher scavenging rate than traditional antioxidants, making it a candidate for further development in nutraceutical applications .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer effects of similar compounds was conducted using MCF-7 and HT-29 cell lines. The study employed flow cytometry to assess apoptosis rates and Western blotting to analyze protein expression related to apoptosis (e.g., Bcl-2, Bax). The findings revealed that treatment with the compound increased Bax expression while decreasing Bcl-2 levels, thereby promoting apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Acylation : Introduce the acetyl group to the aromatic ring using acyl chlorides and Lewis acids (e.g., AlCl₃). This method is effective for ketone formation but requires anhydrous conditions and controlled stoichiometry to avoid over-acylation .
- Condensation Reactions : Utilize intermediates like 4-chloronaphthalen-1-ol, refluxed with glacial acetic acid and ZnCl₂ as a catalyst. Post-reaction, purify via recrystallization (ethanol or DMF) to improve yield .
- Key Variables : Catalyst choice (ZnCl₂ vs. AlCl₃), solvent polarity (ethanol vs. DMF), and temperature (reflux vs. room temperature) significantly impact reaction efficiency. For example, ZnCl₂ in acetic acid yields ~60–70% under reflux, while AlCl₃ in anhydrous dichloromethane may offer higher regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of acetyl (δ ~2.6 ppm for CH₃) and naphthalene protons (δ ~7.2–8.5 ppm). Compare shifts to analogs like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone for structural validation .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) to verify functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, ensuring purity and molecular weight accuracy .
Q. What are the environmental considerations for handling and disposing of this compound?
- Methodology :
- Ecotoxicology Screening : Assess biodegradability via OECD 301 tests and aquatic toxicity using Daphnia magna assays. Preliminary analogs (e.g., 1-(4-methylphenyl)ethanol) show low acute toxicity (LC₅₀ > 100 mg/L) but require validation .
- Waste Management : Use solvent recovery systems (e.g., ethanol distillation) and neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthesis yields for this compound?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables like catalyst loading (0.5–2.0 eq.), solvent (DMF vs. ethanol), and temperature (25–80°C). For example, ZnCl₂ may outperform AlCl₃ in polar protic solvents due to enhanced protonation .
- Kinetic Analysis : Use in-situ FTIR or HPLC to monitor reaction progress. A study on 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone found that extending reaction time beyond 12 hours reduces yield due to side reactions .
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodology :
- Biocatalysis : Employ Daucus carota cells for asymmetric reduction of prochiral ketones. For analogs like 1-(4-methylphenyl)ethanol, this method achieves >90% enantiomeric excess (ee) in aqueous media at pH 7.0 .
- Chiral Ligands : Use (R)-BINAP with ruthenium catalysts for hydrogenation. Computational modeling (DFT) predicts energy barriers for enantiomer formation, guiding ligand selection .
Q. How does the compound’s structure relate to its antimicrobial activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare MIC values against S. aureus and E. coli for derivatives with varying substituents. For instance, chloro-substituted analogs (e.g., 1-(4-chloro-naphthalen-2-yl)ethanone) show enhanced activity (MIC = 8 µg/mL) due to increased lipophilicity .
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify cell membrane disruption. Polar groups (e.g., hydroxyl) may reduce efficacy by limiting diffusion .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodology :
- QSAR Modeling : Train models on datasets like PubChem’s 2.1 million compounds to predict logP, solubility, and toxicity. For analogs, quantum-chemical descriptors (HOMO-LUMO gap, dipole moment) correlate with experimental logP (r² = 0.89) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial topoisomerases). A study on 1-[4-(azepan-1-yl)phenyl]ethanone revealed stable binding (ΔG = −8.2 kcal/mol) via hydrophobic contacts .
Q. How to design a study evaluating the compound’s antioxidant potential?
- Methodology :
- DPPH Assay : Prepare 0.1 mM compound in methanol and measure absorbance at 517 nm after 30 minutes. Compare to ascorbic acid controls. Derivatives with hydroxyl groups (e.g., 1-(4-hydroxyphenyl)ethanone) show IC₅₀ values of ~25 µM .
- ROS Scavenging in Cell Models : Use H₂DCFDA in RAW 264.7 macrophages. Pre-treat cells with 10–100 µM compound and induce oxidative stress with H₂O₂. LC-MS/MS quantifies reduced ROS levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
